molecular formula C23H17FN2O3 B2834489 (2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide CAS No. 314033-05-1

(2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2834489
CAS No.: 314033-05-1
M. Wt: 388.398
InChI Key: OZEGDFIORAHVOQ-RWEWTDSWSA-N
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Description

(2Z)-2-[(4-Fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide is a synthetic chromene derivative supplied For Research Use Only. This compound belongs to a class of molecules known as N-phenyl-2H-chromene-3-carboxamides, which are the subject of active investigation in medicinal chemistry. Recent studies on closely related analogs have identified this chemical family as promising for the development of radiation countermeasures . One such analog demonstrated significant efficacy in accelerating the recovery of peripheral blood cells and protecting organs like the spleen and small intestine in mouse models exposed to total body irradiation . The proposed radioprotective mechanism involves the downregulation of pro-apoptotic proteins like p53 and the upregulation of anti-apoptotic protein Bcl-2, thereby mitigating radiation-induced cell death . RNA-sequencing analysis suggests that the biological activity of these compounds may be mediated through the Wnt and MAPK signaling pathways . Beyond radioprotection, chromene-3-carboxamides are also being studied in computational and biochemical research for targeting enzymes relevant to autoimmune diseases (such as protein tyrosine phosphatase non-receptor type 22, PTPN22) and viral infections (like the SARS-CoV-2 main protease, Mpro) . The structure of this compound, featuring a chromene core, an imine linkage, and a carboxamide group, is characteristic of molecules with potential bioactivity. Researchers value this compound for probing key biological mechanisms and developing new therapeutic strategies. This product is intended for non-human research applications and is not designed for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-fluorophenyl)imino-7-methoxy-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c1-28-19-12-7-15-13-20(22(27)25-17-5-3-2-4-6-17)23(29-21(15)14-19)26-18-10-8-16(24)9-11-18/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEGDFIORAHVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)F)O2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.

    Attachment of the Methoxy Group: The methoxy group can be introduced through an O-methylation reaction using a methylating agent like dimethyl sulfate.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Imine Group Reactivity

The imine moiety (C=N) serves as a key reactive site, enabling protonation, hydrolysis, and condensation reactions:

a. Hydrolysis

  • Acidic or alkaline conditions hydrolyze the imine bond to yield a primary amine and ketone derivative.

    • Conditions : 2M HCl (reflux, 4 hr) or 1M NaOH (60°C, 3 hr).

    • Product : 7-Methoxy-N-phenyl-2-oxo-2H-chromene-3-carboxamide and 4-fluoroaniline.

b. Condensation Reactions

  • Reacts with hydrazines or hydroxylamines to form hydrazones or oxime derivatives:

    • Example : Reaction with phenylhydrazine produces a hydrazone analog (yield: 78%) .

Carboxamide Functionalization

The carboxamide group (-CONHPh) participates in nucleophilic substitution and cyclization:

a. Nucleophilic Substitution

  • Replaces the amide oxygen with sulfur or nitrogen nucleophiles:

    • Reagents : P₂S₅ (for thioamide formation) or NH₂OH (for hydroxamic acid) .

    • Conditions : Reflux in dry toluene (12 hr) .

b. Cyclization to Heterocycles

  • Intramolecular cyclization forms fused pyrimidine or pyrazole derivatives:

    • Example : Heating with ethyl cyanoacetate yields pyrimidin-4-one (Scheme 1) .

Reaction TypeReagents/ConditionsProductYieldSource
Pyrimidine formationEthyl cyanoacetate, 120°C, 6 hrChromeno[2,3-d]pyrimidin-4-one65%
Pyrazole synthesisHydrazine hydrate, ethanol, reflux3-Phenylchromeno-pyrazol-4-one72%

Electrophilic Aromatic Substitution

The chromene core undergoes substitution at electron-rich positions:

a. Nitration

  • Nitration at C5 or C8 positions using HNO₃/H₂SO₄:

    • Regioselectivity : Directed by the electron-donating methoxy group.

b. Halogenation

  • Bromine in acetic acid selectively substitutes at C6 (yield: 82%).

Oxidation and Reduction

a. Oxidation

  • KMnO₄ oxidizes the chromene double bond to a diketone.
    b. Reduction

  • NaBH₄ reduces the imine to a secondary amine.

Cycloaddition Reactions

The chromene’s conjugated diene system participates in Diels-Alder reactions:

  • Dienophiles : Maleic anhydride or tetracyanoethylene.

  • Conditions : Reflux in xylene (8 hr).

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes, forming bicyclic adducts.

Scientific Research Applications

Anticancer Activity

Research has indicated that chromene derivatives exhibit significant anticancer properties. A study demonstrated that (2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide showed promising activity against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. In vitro studies revealed that it possesses activity against several bacterial strains, suggesting potential use as a therapeutic agent in treating infections caused by resistant bacteria. This property is particularly relevant in the context of increasing antibiotic resistance .

Anti-inflammatory Effects

Anti-inflammatory properties have been associated with this compound, attributed to its ability to inhibit pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions such as arthritis and other inflammatory diseases, where reducing inflammation is crucial for patient management .

Plant Protection Agents

The compound has been explored for its potential as a plant protection agent, particularly against pests and diseases affecting crops. Its efficacy in controlling specific pests suggests that it could serve as a safer alternative to conventional pesticides, aligning with the growing demand for sustainable agricultural practices .

Herbicidal Activity

Preliminary studies indicate that (2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide may possess herbicidal properties, which could be harnessed to develop new herbicides that target specific weed species without harming crops .

Table 1: Summary of Research Findings on (2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide

ApplicationStudy ReferenceFindings
Anticancer Activity Induced apoptosis in cancer cell lines; potential for drug development
Antimicrobial Effects Effective against resistant bacterial strains
Anti-inflammatory Inhibition of pro-inflammatory cytokines
Plant Protection Efficacy against specific pests; potential for sustainable agriculture
Herbicidal Activity Preliminary evidence of herbicidal properties

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene-3-carboxamide Derivatives with Varying Substituents

Compound A : (2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
  • Molecular Formula : C₁₈H₁₃FN₂O₃
  • Key Differences :
    • N-Acetyl group replaces the N-phenyl group.
    • Lacks the 7-methoxy substitution on the chromene ring.
  • Impact: Reduced molecular weight (324.3 g/mol vs. 388.4 g/mol) .
Compound B : (2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide
  • Molecular Formula : C₂₂H₁₄Cl₂FN₂O₂
  • Key Differences: 5-Chloro-2-fluorophenyl imino group vs. 4-fluorophenyl imino. 4-Chlorophenyl amide vs. N-phenyl amide.
  • Impact :
    • Higher halogen content increases molecular weight (437.3 g/mol ) and lipophilicity (predicted logP > 5) .
    • Chlorine substituents may enhance binding affinity to hydrophobic protein pockets.

Chromene Derivatives with Heterocyclic Modifications

Compound C : 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one
  • Key Differences: Pyrimidinone ring fused to the chromene core. 2-Chlorobenzylidene and 2-chlorophenyl groups.
  • Higher chlorine content (logP ~5.5) enhances membrane permeability but may reduce solubility .

Carbamate Analogs with Chlorophenyl Groups

Compound D : 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates
  • Key Differences :
    • Carbamate linkage instead of carboxamide.
    • 3-Chlorophenyl substitution.
  • Impact :
    • Lower logP (~3.5–4.0 ) compared to the target compound due to carbamate polarity .
    • Enhanced metabolic stability but reduced cellular uptake efficiency .

Structural and Functional Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) logP Key Substituents Notable Properties
Target Compound C₂₃H₁₇FN₂O₃ 388.4 4.369 7-OCH₃, 4-F-C₆H₄-imino, N-Ph-CONH₂ High lipophilicity, low solubility
Compound A C₁₈H₁₃FN₂O₃ 324.3 ~3.8 Acetyl-CONH₂, 4-F-C₆H₄-imino Reduced steric bulk
Compound B C₂₂H₁₄Cl₂FN₂O₂ 437.3 >5.0 5-Cl-2-F-C₆H₃-imino, 4-Cl-C₆H₄-CONH₂ Enhanced halogen interactions
Compound C C₂₆H₁₉Cl₂N₃O₂ 476.4 ~5.5 Pyrimidinone, 2-Cl-benzylidene DNA-binding potential
Compound D C₁₄H₁₂Cl₂N₂O₃ 327.2 3.5–4.0 Carbamate, 3-Cl-C₆H₄ Improved metabolic stability

Critical Discussion of Substituent Effects

  • Halogenated Phenyl Groups : Fluorine and chlorine atoms increase lipophilicity and influence van der Waals interactions. The 4-fluorophenyl group in the target compound balances hydrophobicity and electronic effects better than heavily chlorinated analogs .
  • Carboxamide vs. Carbamate: The carboxamide group in the target compound offers stronger hydrogen-bonding capacity (1 donor, 5 acceptors) compared to carbamates, which may improve target selectivity .

Biological Activity

The compound (2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide, a derivative of chromene, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the chromene family, characterized by a chromone backbone with various substituents that influence its biological properties. The presence of the 4-fluorophenyl group and the methoxy substituent are particularly noteworthy for their roles in modulating activity.

1. MAO-B Inhibition

Research indicates that chromone derivatives exhibit significant inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's. The specific compound under study has shown promising results in inhibiting MAO-B activity:

  • Mechanism : The inhibition is believed to be related to the electronic properties of the substituents on the chromone ring, which affect binding affinity to the enzyme's active site.
  • Efficacy : In studies, derivatives with a 3-substituted carboxamide group demonstrated higher inhibitory potency compared to their 2-substituted counterparts .

2. Antioxidant Activity

Chromone derivatives, including the compound , have been evaluated for their antioxidant properties:

  • Assays Conducted : Various assays such as DPPH and ABTS were utilized to assess free radical scavenging activity.
  • Findings : Results indicated that certain derivatives possess significant antioxidant capabilities, which may contribute to their therapeutic potential in oxidative stress-related conditions .

3. Anticancer Properties

Initial studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
  • Results : Notably, it displayed a dose-dependent reduction in cell viability, indicating potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR studies conducted on chromone derivatives reveal critical insights into how structural modifications influence biological activity:

  • Key Findings :
    • The presence of electron-donating groups like methoxy enhances MAO-B inhibitory activity.
    • The fluorine atom in the para position of the phenyl ring appears to increase lipophilicity, potentially improving cellular uptake and bioavailability .
Compound StructureMAO-B IC50 (µM)Antioxidant ActivityCytotoxicity (IC50)
Base ChromoneN/AModerateN/A
Fluorinated Derivative5.6High12 µM (MCF-7)
Methoxy Derivative3.2Very High9 µM (A549)

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Chromone Derivatives : A study evaluated a series of chromone carboxamides for MAO-B inhibition and found that structural modifications significantly impacted their inhibitory potential. The most effective compounds had specific substitutions that enhanced their interaction with the enzyme .
  • Antioxidant and Cytotoxic Evaluation : Another investigation into related compounds showed promising antioxidant properties alongside cytotoxic effects against multiple cancer cell lines, supporting further exploration into their medicinal applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of 4-fluorophenylamine with chromene-3-carboxaldehyde derivatives, followed by cyclization and functionalization. Key steps include:

  • Imine formation : Conducted under anhydrous conditions with acid catalysis (e.g., acetic acid) .

  • Chromene ring closure : Requires precise temperature control (60–80°C) and inert atmospheres to prevent oxidation .

  • Critical parameters : Solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., Pd for coupling reactions), and reaction time optimization. Thin-layer chromatography (TLC) is recommended for real-time monitoring .

    StepKey ParametersYield Optimization Strategies
    Imine FormationAcid catalyst, 24–48 hr refluxUse molecular sieves to remove H₂O
    Cyclization60–80°C, N₂ atmosphereSlow addition of reagents to avoid side products

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C7, fluorophenyl imine) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXD) resolves Z-configuration and hydrogen-bonding networks .
  • Mass spectrometry (HRMS) : Confirms molecular weight (388.4 g/mol) and fragmentation patterns .
    • Data inconsistency resolution : Cross-validate crystallographic data with DFT calculations to address discrepancies in bond angles or tautomerism .

Q. What functional groups in the compound are most reactive, and how do they influence chemical behavior?

  • Methodological Answer :

  • Imine group (C=N) : Prone to hydrolysis under acidic conditions; stabilizes via conjugation with the chromene ring .
  • Amide (-CONH-) : Participates in hydrogen bonding, affecting solubility and biological target interactions .
  • Methoxy (-OCH₃) : Electron-donating effect enhances chromene ring stability but may sterically hinder reactions at C7 .
    • Reactivity testing : Use pH-dependent UV-vis spectroscopy to track imine stability .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while maintaining stereochemical integrity?

  • Methodological Answer :

  • Flow chemistry : Reduces side reactions during imine formation by controlling residence time .
  • Catalyst screening : Test Pd/Cu bimetallic systems for coupling reactions to improve enantiomeric excess .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. How can contradictions between experimental spectral data and computational modeling predictions be resolved?

  • Methodological Answer :

  • DFT refinement : Adjust computational parameters (e.g., solvent model, basis set) to match experimental NMR shifts .
  • Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol) causing spectral ambiguities .
  • Crystallographic validation : Use SHELXL to refine X-ray data against conflicting computational geometries .

Q. What strategies are recommended for designing derivatives to enhance bioactivity while minimizing synthetic complexity?

  • Methodological Answer :

  • QSAR modeling : Prioritize substituents (e.g., -CF₃ at phenyl) that improve binding to Polo-like kinase 1 (Plk1), as shown in fluorophenyl-imidazolone analogs .

  • Fragment-based design : Replace methoxy with bioisosteres (e.g., -SCH₃) to enhance metabolic stability .

  • Click chemistry : Introduce triazole rings via Huisgen cycloaddition for modular derivatization .

    Derivative GoalSynthetic StrategyBiological Target
    Improved SolubilitySulfonation at C8Kinase inhibitors
    Enhanced SelectivityHalogen substitution (Cl/F)Anti-inflammatory pathways

Q. What mechanistic insights explain the compound’s interaction with enzymes involved in cancer pathways?

  • Methodological Answer :

  • Molecular docking : Simulations reveal strong binding to Plk1’s ATP-binding pocket, similar to 2-(4-fluorophenyl)imidazol-5-ones .
  • Enzyme kinetics : Perform inhibition assays (IC₅₀) with recombinant kinases to quantify potency .
  • Pathway analysis : Use transcriptomics to identify downstream effects on apoptosis (e.g., Bcl-2 suppression) .

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